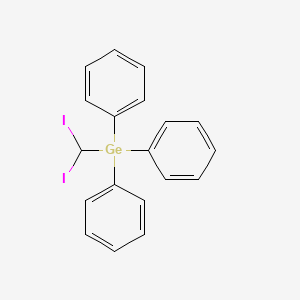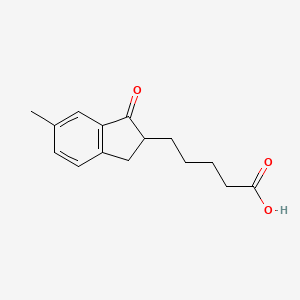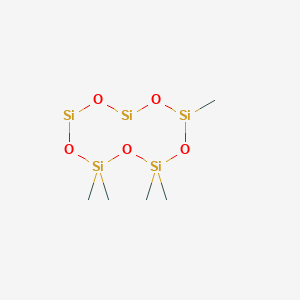
CID 21584866
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane is a chemical compound known for its unique structure and properties. It is a member of the pentoxapentasilecane family, characterized by its multiple methyl groups and siloxane linkages. This compound is of interest in various fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane typically involves the reaction of siloxane precursors with methylating agents under controlled conditions. The process often requires the use of catalysts to facilitate the formation of the desired siloxane linkages.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized to achieve high yields and purity. The process is carefully monitored to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of siloxane oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the siloxane backbone.
Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane oxides, while substitution can produce a range of functionalized siloxanes.
Scientific Research Applications
2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced siloxane materials.
Biology: The compound’s stability makes it suitable for use in biological assays and as a component in biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is employed in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism by which 2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane exerts its effects involves its interaction with various molecular targets. The siloxane backbone allows for flexibility and reactivity, enabling the compound to participate in a range of chemical processes. The methyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
- 2,2,4,4,6-Pentamethylheptane
- 1,3,5,7,9-Pentamethyl-1,3,5,7,9-pentavinylcyclopentasiloxane
- 2,2,4,6,6-Pentamethylheptane
Comparison: Compared to these similar compounds, 2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane is unique due to its multiple siloxane linkages and higher degree of methylation. This results in enhanced stability and distinct reactivity patterns, making it a valuable compound in various applications.
Properties
Molecular Formula |
C5H15O5Si5 |
|---|---|
Molecular Weight |
295.59 g/mol |
InChI |
InChI=1S/C5H15O5Si5/c1-13-7-11-6-12-8-14(2,3)10-15(4,5)9-13/h1-5H3 |
InChI Key |
LKQICKCNODPUMV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1O[Si]O[Si]O[Si](O[Si](O1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
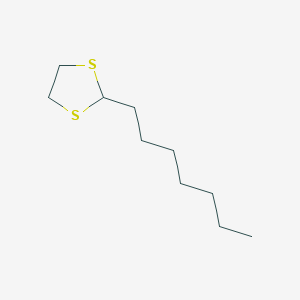
![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)
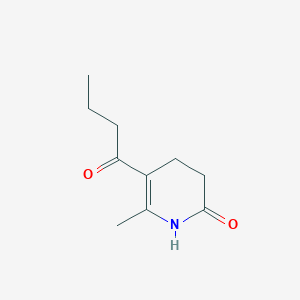
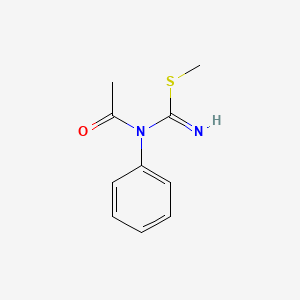
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
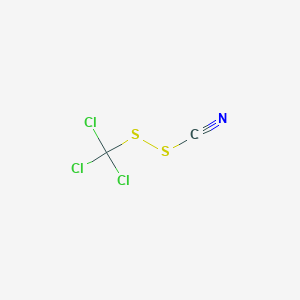
![9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-](/img/structure/B14358574.png)
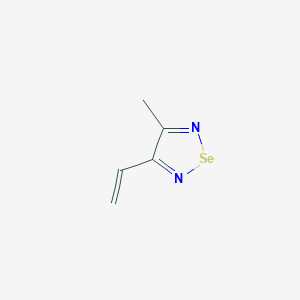
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)
